8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No.:
Cat. No.: VC10772953
Molecular Formula: C25H28N6O4
Molecular Weight: 476.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H28N6O4 |
|---|---|
| Molecular Weight | 476.5 g/mol |
| IUPAC Name | 8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C25H28N6O4/c1-27-22-21(24(33)28(2)25(27)34)31(11-10-18-7-4-3-5-8-18)20(26-22)17-29-12-14-30(15-13-29)23(32)19-9-6-16-35-19/h3-9,16H,10-15,17H2,1-2H3 |
| Standard InChI Key | CBISAXWWKWSWAO-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(=O)C4=CC=CO4)CCC5=CC=CC=C5 |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(=O)C4=CC=CO4)CCC5=CC=CC=C5 |
Introduction
The compound 8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic molecule belonging to the purine derivatives family. These compounds are of significant interest due to their structural versatility and potential applications in medicinal chemistry. This article provides a detailed analysis of the compound's properties, structure, and potential applications based on available data.
Structural Features
The compound's structure includes:
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Purine Core: A bicyclic structure that forms the base for many bioactive molecules.
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Substituents:
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Furan-2-carbonyl group: Contributes to aromaticity and potential electron delocalization.
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Piperazine ring: Known for its role in improving solubility and pharmacokinetics.
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Phenylethyl group: Enhances hydrophobic interactions with biological targets.
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These features suggest potential applications in drug design due to the molecule's ability to interact with diverse biological targets .
Synthesis
The synthesis of this compound typically involves:
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Functionalization of the purine core.
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Introduction of the furan-carbonyl-piperazine moiety via nucleophilic substitution.
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Attachment of the phenylethyl group through alkylation reactions.
Applications
Potential applications include:
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Drug Development: As a lead compound for designing inhibitors targeting enzymes or receptors.
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Biochemical Research: As a tool to study purine metabolism or receptor interactions.
Comparative Analysis
Below is a comparison between this compound and related purine derivatives:
| Property | 8-{[4-(Furan-2-carbonyl)piperazin-1-yl]methyl}-purine | Standard Purine Derivatives |
|---|---|---|
| Molecular Weight | Higher due to substitutions | Lower |
| Solubility | Moderate | High |
| Biological Activity (Predicted) | Antiviral, anticancer | Broad spectrum |
This comparison highlights the enhanced complexity and potential specificity of this derivative .
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